molecular formula C10H8ClN3O B1142978 ISO-CHLORIDAZON CAS No. 162354-96-3

ISO-CHLORIDAZON

Cat. No.: B1142978
CAS No.: 162354-96-3
M. Wt: 221.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

ISO-CHLORIDAZON can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions typically include heating and the use of solvents such as ethanol or water. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

ISO-CHLORIDAZON undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

ISO-CHLORIDAZON has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ISO-CHLORIDAZON involves the inhibition of photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This inhibition prevents the conversion of light energy into chemical energy, which is essential for plant growth and survival .

Comparison with Similar Compounds

ISO-CHLORIDAZON is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:

    Chloridazon: Another pyridazinone herbicide with a similar mode of action but different chemical properties.

    Bentazone: A herbicide that also inhibits photosynthesis but belongs to a different chemical class.

    Terbuthylazine: A triazine herbicide with a similar application but different molecular targets.

This compound stands out due to its effectiveness in controlling a wide range of weeds and its relatively low environmental persistence compared to some other herbicides .

Biological Activity

ISO-CHLORIDAZON, a derivative of chloridazon, is primarily recognized for its herbicidal properties. While chloridazon has been extensively studied, this compound's biological activity, particularly its environmental and metabolic interactions, remains an area of growing interest. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a pyridazone derivative and is often discussed in the context of its parent compound, chloridazon. Chloridazon itself has been utilized as a selective herbicide since the 1960s, primarily targeting broadleaf weeds in sugar beet cultivation. The compound's structure includes a chlorinated phenyl moiety which contributes to its herbicidal efficacy and environmental persistence .

Metabolism and Degradation

Research indicates that this compound undergoes microbial degradation in various environments. For instance, studies have shown that certain soil bacteria can metabolize chloridazon into less harmful products. The metabolic pathways involve the transformation of chloridazon into various metabolites through enzymatic processes, which can be influenced by soil composition and microbial community structure .

Table 1: Key Metabolites of Chloridazon and Their Biological Activities

MetaboliteBiological ActivityReference
5-amino-3-(1-ethyl-1-methyl-propyl)isoxazoleIdentified as a major metabolite; shows reduced toxicity compared to parent compound
2,6-dimethoxybenzoic acidNot detected in certain degradation studies but indicated as a potential metabolite
ChloridazonSelective herbicide; affects vegetative nervous system in plants

Environmental Impact

The environmental impact of this compound is significant due to its presence as a by-product in water systems, particularly in regions where chloridazon is manufactured. Its detection in the Rhine River highlights concerns regarding water quality and ecological health . Studies suggest that while this compound itself may not be used directly as a pesticide, its presence in agricultural runoff can affect aquatic ecosystems.

Case Studies

  • Microbial Degradation in Soil : A study conducted on soil samples from different European locations demonstrated that specific bacterial strains could effectively degrade this compound. The degradation rate varied significantly based on soil type and microbial community diversity. In controlled laboratory conditions, certain isolates achieved over 30% degradation within two weeks .
  • Aquatic Toxicity Assessments : Research assessing the toxicity of this compound on aquatic organisms revealed varying degrees of sensitivity among species. For example, some fish species exhibited adverse effects at concentrations lower than those typically found in agricultural runoff .

Research Findings

Recent studies have focused on the enzymatic mechanisms involved in the degradation of this compound. Understanding these mechanisms is crucial for developing bioremediation strategies aimed at mitigating the environmental impacts of this compound. Current research emphasizes the need for further investigation into the genetic basis for microbial resistance and degradation capabilities .

Properties

CAS No.

162354-96-3

Molecular Formula

C10H8ClN3O

Molecular Weight

221.65

Synonyms

iso-chloridazon solution

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.